molecular formula C66H85FN8O20 B14750120 Mal-PEG8-Val-Ala-PAB-Exatecan

Mal-PEG8-Val-Ala-PAB-Exatecan

Cat. No.: B14750120
M. Wt: 1329.4 g/mol
InChI Key: KMNDIRZLBCQRRP-MZMRBSGUSA-N
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Description

Mal-PEG8-Val-Ala-PAB-Exatecan is a compound used as an antibody-drug conjugate linker (ADC linker). It binds to Nectin-4 polypeptides conjugated to chemotherapeutic agents, making it a valuable tool in cancer research . The compound is known for its high purity and effectiveness in targeting cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG8-Val-Ala-PAB-Exatecan involves multiple steps, including the conjugation of polyethylene glycol (PEG) with valine (Val), alanine (Ala), and para-aminobenzyl (PAB) groups, followed by the attachment of Exatecan. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification systems to achieve high yields and purity. The compound is then stored under specific conditions to maintain its stability and effectiveness .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG8-Val-Ala-PAB-Exatecan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .

Major Products

The major products formed from these reactions include modified derivatives of this compound, which can be used for further research and development in cancer treatment .

Mechanism of Action

The mechanism of action of Mal-PEG8-Val-Ala-PAB-Exatecan involves its binding to Nectin-4 polypeptides, which are conjugated to chemotherapeutic agents. This binding facilitates the targeted delivery of the chemotherapeutic agents to cancer cells. The compound acts by inhibiting topoisomerase I, an enzyme crucial for DNA replication in cancer cells, thereby inducing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its high binding affinity to Nectin-4 polypeptides and its effectiveness in targeting cancer cells. Its unique structure allows for efficient drug delivery and enhanced stability in biological systems .

Properties

Molecular Formula

C66H85FN8O20

Molecular Weight

1329.4 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate

InChI

InChI=1S/C66H85FN8O20/c1-6-66(85)48-35-52-60-46(37-75(52)63(82)47(48)39-94-64(66)83)58-50(12-11-45-41(4)49(67)36-51(71-60)57(45)58)72-65(84)95-38-43-7-9-44(10-8-43)70-61(80)42(5)69-62(81)59(40(2)3)73-54(77)16-19-86-21-23-88-25-27-90-29-31-92-33-34-93-32-30-91-28-26-89-24-22-87-20-17-68-53(76)15-18-74-55(78)13-14-56(74)79/h7-10,13-14,35-36,40,42,50,59,85H,6,11-12,15-34,37-39H2,1-5H3,(H,68,76)(H,69,81)(H,70,80)(H,72,84)(H,73,77)/t42-,50-,59-,66-/m0/s1

InChI Key

KMNDIRZLBCQRRP-MZMRBSGUSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)O

Origin of Product

United States

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